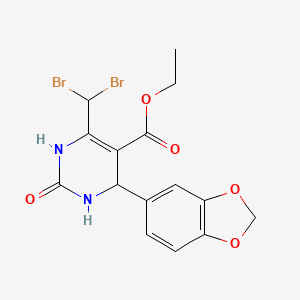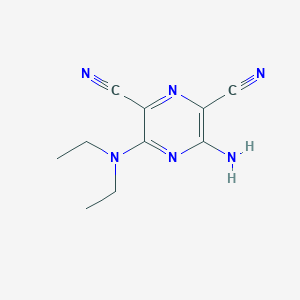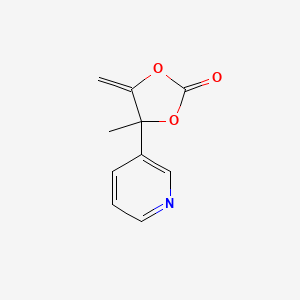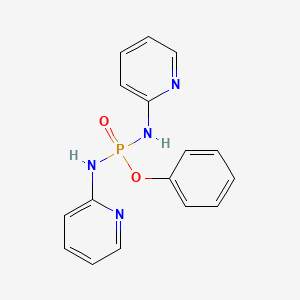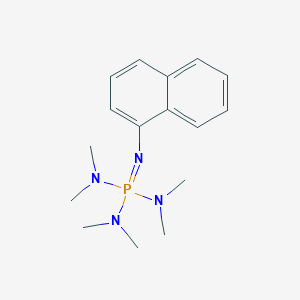
NoName
Descripción general
Descripción
NoName is a synthetic compound that has gained attention in the scientific community for its potential applications in research. This compound has been shown to have a unique mechanism of action, which makes it a valuable tool for studying various biological processes. In
Aplicaciones Científicas De Investigación
NoName has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to modulate the activity of ion channels in neurons, which could provide insights into the mechanisms underlying various neurological disorders. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a valuable tool for studying the immune system.
Mecanismo De Acción
The mechanism of action of NoName is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, this compound has been shown to increase the activity of voltage-gated potassium channels, which can lead to hyperpolarization of the cell membrane. This hyperpolarization can affect the firing of action potentials in neurons and other cells, which can have a range of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on ion channels, this compound has been shown to inhibit the release of inflammatory cytokines, which can reduce inflammation in various tissues. Additionally, this compound has been shown to have antioxidant properties, which could make it a valuable tool for studying oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NoName has several advantages and limitations for use in lab experiments. One of the main advantages is its unique mechanism of action, which makes it a valuable tool for studying various biological processes. Additionally, this compound has been shown to be relatively stable and easy to work with in lab settings. However, one limitation of this compound is that its effects can be difficult to interpret, as they can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on NoName. One area of interest is in understanding the precise mechanism of action of this compound, which could provide insights into the underlying biology of various physiological processes. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the field of neuroscience. Finally, there is interest in developing new synthetic methods for this compound that could improve its yield and purity, and make it more accessible to researchers.
Conclusion
This compound is a synthetic compound with a unique mechanism of action that has the potential to be a valuable tool for studying various biological processes. Its ability to modulate ion channels and reduce inflammation makes it a promising candidate for research in the fields of neuroscience and immunology. While there are still many questions about its precise mechanism of action, research on this compound has the potential to provide valuable insights into the underlying biology of various physiological processes.
Propiedades
IUPAC Name |
N-[bis(dimethylamino)-naphthalen-1-ylimino-λ5-phosphanyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N4P/c1-18(2)21(19(3)4,20(5)6)17-16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXCXZAENPCBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=NC1=CC=CC2=CC=CC=C21)(N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[2-(1-adamantyl)-2-oxoethyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4330676.png)
![4-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4330692.png)
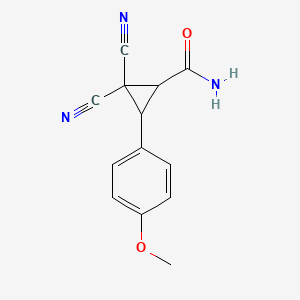
![1-(benzylthio)-3-morpholin-4-yl-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B4330706.png)


![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330720.png)

